N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (CAS 26953-37-7), officially designated as Antazoline Related Compound A or EP Impurity A, is a critical pharmacopeial reference material used in the pharmaceutical industry[1]. Structurally, it is the primary alkaline hydrolysis product of the first-generation antihistamine Antazoline[2]. For industrial buyers and QA/QC laboratories, the procurement value of this specific compound lies not in active therapeutic use, but in its mandatory role as a system suitability marker for high-performance liquid chromatography (HPLC) method validation [3]. Procuring the highly purified, certified reference standard is essential for accurately quantifying degradation products, ensuring regulatory compliance, and approving commercial API batches for release [1].
In pharmaceutical quality control, substituting certified N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide with crude alkaline-stressed Antazoline mixtures or uncertified in-house analogs fundamentally compromises analytical integrity [1]. Crude degradation mixtures contain unknown concentrations of multiple degradants, making it impossible to establish an accurate relative response factor or validate the detector's sensitivity limit[2]. Furthermore, United States Pharmacopeia (USP) and European Pharmacopoeia (EP) guidelines strictly mandate the use of the exact, high-purity reference standard to prove baseline chromatographic resolution between the API and this specific impurity [1]. Failure to use the precise compound results in failed system suitability tests, out-of-specification (OOS) investigations, and the inability to legally release ophthalmic or nasal formulations to the market.
According to USP monographs, validating the chromatographic system for Antazoline analysis requires proving that the column can separate the main API from its closest structural degradant [1]. Antazoline Related Compound A elutes at a relative retention time (RRT) of 1.1, immediately following the Antazoline API at RRT 1.0 [1]. The system suitability requirement dictates a baseline resolution of Not Less Than (NLT) 2.0 between these two peaks [2].
| Evidence Dimension | Chromatographic Retention and Resolution |
| Target Compound Data | Antazoline Related Compound A (RRT = 1.1) |
| Comparator Or Baseline | Antazoline API (RRT = 1.0) |
| Quantified Difference | Must achieve a baseline resolution of NLT 2.0 |
| Conditions | USP LC method (L11 column, UV 240 nm, acetonitrile/formic acid mobile phase at 0.5 mL/min) |
Procuring this exact standard is a strict regulatory prerequisite to prove the analytical column can successfully separate the API from its closest degradation product.
During stability-indicating method development for ophthalmic solutions containing antazoline and naphazoline, forced degradation under high pH reflux generates specific degradants [1]. Procuring the pure N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide standard allows analysts to definitively match the primary hydrolysis peak via LC-MS and NMR, rather than relying on uncharacterized degradation mixtures that yield overlapping, unidentified peaks [1].
| Evidence Dimension | Degradant Identification Accuracy |
| Target Compound Data | Provides definitive LC-MS/NMR spectral match for the primary hydrolysis product |
| Comparator Or Baseline | Crude stressed API mixtures (yield uncharacterized, overlapping degradation peaks) |
| Quantified Difference | Enables exact structural confirmation and quantification rather than reporting 'unknown impurities' |
| Conditions | High pH reflux and thermal stress testing of antazoline/naphazoline combination drugs |
Industrial buyers must use the pure isolated standard to validate stability-indicating methods and establish accurate shelf-life metrics for commercial ophthalmic solutions.
To ensure the HPLC system is sensitive enough to detect trace impurities without being masked by the main API peak, USP protocols require injecting a highly dilute system suitability solution [1]. The pure Antazoline Related Compound A standard is analyzed at a concentration of 1 µg/mL, compared to the main Antazoline sample solution at 200 µg/mL (0.2 mg/mL) [1]. This 0.5% trace-level injection validates system sensitivity and ensures the overall assay relative standard deviation (RSD) remains NMT 0.73%[2].
| Evidence Dimension | System Precision and Sensitivity |
| Target Compound Data | Analyzed at 1 µg/mL in system suitability solutions |
| Comparator Or Baseline | Main API standard analyzed at 200 µg/mL (0.2 mg/mL) |
| Quantified Difference | Validates system sensitivity at 0.5% of the nominal API concentration, ensuring assay RSD NMT 0.73% |
| Conditions | Routine batch release testing using USP-mandated chromatographic parameters |
Procurement of the high-purity standard is essential to confirm the detector's sensitivity and ensure no trace impurities are missed during commercial batch release.
This compound is the mandatory reference standard for routine quality control testing of Antazoline Phosphate and Antazoline Hydrochloride batches. QA/QC laboratories must procure it to perform the USP/EP-mandated system suitability tests, ensuring that impurity levels in the manufactured API do not exceed regulatory limits before commercial release [1].
During the development of ophthalmic formulations (often combined with naphazoline), analysts use this standard to validate stability-indicating HPLC methods. It serves as the definitive marker for the primary alkaline hydrolysis pathway, allowing formulators to accurately track degradation over time and establish product shelf-life[2].
In pharmaceutical manufacturing environments, this compound is utilized in daily system suitability solutions (at 1 µg/mL) to verify column efficiency, detector sensitivity, and baseline resolution (NLT 2.0) prior to running actual commercial samples, preventing costly out-of-specification (OOS) errors[1].